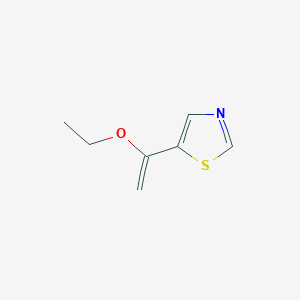
5-(1-Ethoxyvinyl)thiazole
Cat. No. B8657193
M. Wt: 155.22 g/mol
InChI Key: YWGSKNIDMHJBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05705515
Procedure details


A mixture of 3.28 g (20.0 mmol) of 5-bromothiazole (for synthesis see H. C. Beyerman, P. H. Berben, J. S. Bontekoe, Rec. Trav. Chim. 1954, 73, 325), 7.43 mL (22.0 mmol) of (1-ethoxyvinyl)tributyltin, and 284 mg (0.404 mmol) of PdCl2 (PPh3)2 in 40 mL of DMF was heated at 70° C. for 30 h. The reaction mixture was cooled to 0° C. and 40 mL of a solution of potassium fluoride in water and 40 mL of diethyl ether were added. After stirring for 40 min the precipitate was faltered off and the aqueous and organic phases separated. The aqueous phase was re-extracted with 4×40 mL of diethyl ether. The combined ether phases were washed with 2×75 mL of water, 1×100 mL of brine, dried (MgSO4) and the solvent removed in vacuo. Flash chromatography (silica gel, 20% ethyl acetate-hexanes) afforded 2.58 g (83%) of the title compound as a yellow oil: 1H NMR (400 MHz, CDCl3) δ8.65 (s, 1H), 7.80 (s, 1H), 4.61 (d, 1H, J=3 Hz), 4.24 (d, 1H, J=3 Hz), 3.91 (q, 2H, J=7 Hz), 13.9 (t, 3H, J=7 Hz).


[Compound]
Name
PdCl2 (PPh3)2
Quantity
284 mg
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two




Yield
20%

Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH2:7]([O:9][C:10]([Sn](CCCC)(CCCC)CCCC)=[CH2:11])[CH3:8].[F-].[K+]>CN(C=O)C.O.C(OCC)C>[CH2:10]([O:9][C:7]([C:2]1[S:6][CH:5]=[N:4][CH:3]=1)=[CH2:8])[CH3:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.28 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=CS1
|
|
Name
|
|
|
Quantity
|
7.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
|
[Compound]
|
Name
|
PdCl2 (PPh3)2
|
|
Quantity
|
284 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 40 min the precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous and organic phases separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was re-extracted with 4×40 mL of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether phases were washed with 2×75 mL of water, 1×100 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 20% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=C)C1=CN=CS1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.58 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
